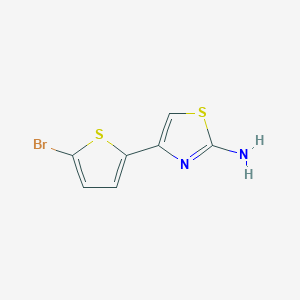

4-(5-Bromothiophen-2-yl)thiazol-2-amine

Vue d'ensemble

Description

4-(5-Bromothiophen-2-yl)thiazol-2-amine is a heterocyclic compound that contains both a thiazole ring and a brominated thiophene ringThe thiazole ring is known for its aromaticity and reactivity, which can be exploited in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromothiophen-2-yl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis. This method includes the reaction of α-halo ketones with thioamides. For instance, 5-bromothiophene-2-carbaldehyde can be reacted with thioamide under acidic conditions to form the desired thiazole compound .

Industrial Production Methods

This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-(5-Bromothiophen-2-yl)thiazol-2-amine can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Nucleophilic substitution: Products include azido, cyano, or amino derivatives.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include dehalogenated thiazole derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that 4-(5-Bromothiophen-2-yl)thiazol-2-amine exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus. The mechanism of action may involve disrupting bacterial lipid biosynthesis or interfering with cell wall synthesis .

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Methicillin-resistant Staphylococcus aureus | 16 |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and lung cancer (A549). The compound appears to induce apoptosis through mechanisms such as estrogen receptor inhibition and cell cycle arrest.

Anticancer Activity Overview:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Estrogen receptor inhibition |

| HeLa | 15.0 | Induction of apoptosis |

| A549 | 18.3 | Cell cycle arrest |

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating bacterial infections.

Anticancer Research

In a focused study on breast cancer treatment, the compound was tested against MCF-7 cells, demonstrating an IC50 value of 12.5 µM—significantly lower than many standard chemotherapeutic agents. Mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway .

Mécanisme D'action

The mechanism of action of 4-(5-Bromothiophen-2-yl)thiazol-2-amine involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The brominated thiophene ring can enhance the compound’s binding affinity to certain receptors, leading to modulation of biological pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(4-Bromophenyl)thiazol-2-amine: Similar structure but with a phenyl ring instead of a thiophene ring.

5-Bromo-4-(thiophen-2-yl)thiazol-2-amine: Similar structure but with the bromine atom on the thiazole ring.

Uniqueness

4-(5-Bromothiophen-2-yl)thiazol-2-amine is unique due to the combination of a brominated thiophene ring and a thiazole ring. This combination provides distinct electronic properties and reactivity, making it suitable for specialized applications in medicinal chemistry and materials science .

Activité Biologique

4-(5-Bromothiophen-2-yl)thiazol-2-amine is a heterocyclic compound notable for its structural features, including a thiazole ring and a brominated thiophene moiety. This unique combination contributes to its significant biological activity, particularly in the fields of antimicrobial and anticancer research. The compound's ability to interact with biological targets makes it a promising candidate for therapeutic applications.

The synthesis of this compound typically employs the Hantzsch thiazole synthesis method, which involves the reaction of α-halo ketones with thioamides under acidic conditions. For example, 5-bromothiophene-2-carbaldehyde can react with a thioamide to yield the desired thiazole derivative.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies have demonstrated that this compound possesses comparable efficacy to standard antibiotics such as norfloxacin and fluconazole .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Comparison Standard |

|---|---|---|

| E. coli | 15 | Norfloxacin |

| S. aureus | 17 | Fluconazole |

| Candida albicans | 13 | Fluconazole |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Studies have evaluated its cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7). The compound demonstrated significant inhibition of cell proliferation, with results comparable to established chemotherapeutic agents like 5-fluorouracil .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Comparison Standard |

|---|---|---|

| MCF7 | 12 | 5-Fluorouracil |

| HepG2 | 10 | Doxorubicin |

| K562 | 15 | Vincristine |

The biological activity of this compound is attributed to its ability to bind effectively to enzyme active sites, potentially inhibiting their function. The thiazole ring plays a crucial role in this interaction, while the brominated thiophene enhances binding affinity to specific receptors, modulating various biological pathways . Molecular docking studies have confirmed that this compound fits well within the binding pockets of targeted enzymes, suggesting a mechanism of action that involves competitive inhibition or allosteric modulation .

Case Studies

Several case studies have explored the potential applications of 4-(5-Bromothiophen-2-yl)thiazol-2-amines in medicinal chemistry:

- Study on Antimicrobial Resistance : A recent study highlighted the effectiveness of this compound against drug-resistant strains of bacteria, demonstrating its potential as a lead compound for developing new antibiotics .

- Cancer Treatment Research : Another investigation focused on its anticancer properties, revealing that modifications to the thiazole core could enhance cytotoxicity against specific cancer types. This study emphasized structure–activity relationships that could inform future drug design efforts .

Propriétés

IUPAC Name |

4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S2/c8-6-2-1-5(12-6)4-3-11-7(9)10-4/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZHPDCFNLBMBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70956282 | |

| Record name | 4-(5-Bromothiophen-2-yl)-1,3-thiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34801-14-4 | |

| Record name | 4-(5-Bromothiophen-2-yl)-1,3-thiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.